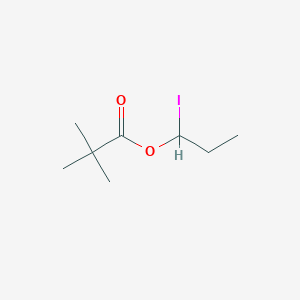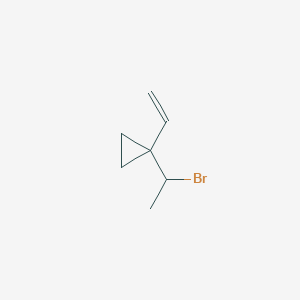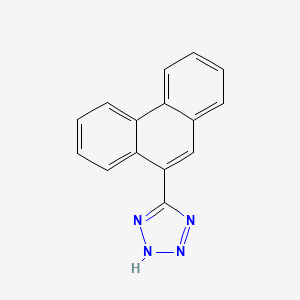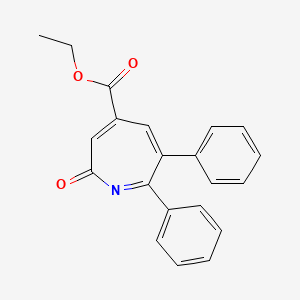
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound containing nitrogen This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of suitable substrates, which can be achieved through the recyclization of small and medium carbo-, oxa-, or azacyclanes . Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize readily available starting materials and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure optimal yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced azepine derivatives .
Scientific Research Applications
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azepine ring and phenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl 2-oxo-6,7-diphenyl-2,5-dihydro-1H-azepine-4-carboxylate
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Compared to similar compounds, ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is unique due to its specific azepine ring structure and the presence of two phenyl groupsWhile other compounds may share some functional groups or structural motifs, the combination of the azepine ring and phenyl groups sets this compound apart .
Properties
CAS No. |
105592-77-6 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-oxo-6,7-diphenylazepine-4-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-2-25-21(24)17-13-18(15-9-5-3-6-10-15)20(22-19(23)14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
SSZUTILCNFFETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



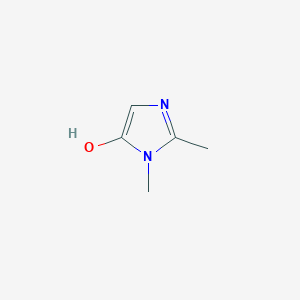

![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
